N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide
Description
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16) |
InChI Key |
BTYPOPQKQUZBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization and subsequent amination. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline core undergoes regioselective oxidation to form derivatives with enhanced electrophilicity. For example:
-
C4-oxidation : The 4-oxo group can be further oxidized under strong oxidative conditions (e.g., KMnO₄ in acidic media) to introduce hydroxyl or ketone functionalities, potentially enhancing interactions with biological targets.
-
Ring aromatization : Controlled oxidation converts the 3,4-dihydroquinazoline scaffold to a fully aromatic quinazoline system, altering electronic properties and binding affinity .
Nucleophilic Substitution
The aminoethyl side chain participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines, increasing lipophilicity.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives, modulating solubility and pharmacokinetic properties .
Condensation Reactions
The carboxamide group enables condensation with aldehydes or ketones:
-
Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form α,β-unsaturated carbonyl derivatives. This reaction is pivotal for generating analogs with extended conjugation .
-
Schiff base formation : The primary amine on the aminoethyl side chain condenses with carbonyl compounds to form imines, which are intermediates for further functionalization .
Hydrolysis and Decarboxylation
Under acidic or basic conditions:
-
Carboxamide hydrolysis : The carboxamide group hydrolyzes to a carboxylic acid (e.g., with HCl/H₂O), altering hydrogen-bonding capacity .
-
Decarboxylation : Heating in the presence of Cu(II) catalysts removes CO₂ from the quinazoline-2-carboxylic acid derivative, simplifying the scaffold .
Cross-Coupling Reactions
The quinazoline core participates in metal-catalyzed coupling:
-
Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the C2 position, diversifying electronic profiles .
-
Suzuki–Miyaura coupling : Boronic acids react at halogenated positions (e.g., C6 or C7) to install biaryl motifs, enhancing π-stacking interactions .
Biological Relevance of Reactivity
Derivatives synthesized via these reactions show enhanced bioactivity:
Scientific Research Applications
N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a derivative of quinazoline, a nitrogen-containing heterocycle, that has gained interest due to its wide range of pharmacological activities . Quinazoline derivatives and their condensed analogs have become important to medicinal chemists and pharmacologists because of their potential as drug candidates . These compounds have demonstrated various medicinal chemistry properties, including antineoplastic, antimycobacterial, antibacterial, antifungal, antiviral, and antimalarial activities .
Scientific Research Applications
While the search results do not specifically focus on the applications of "this compound," they do provide insight into the broader applications of quinazoline derivatives, which can inform potential research directions for this specific compound.
Antimicrobial Agents: Quinazoline derivatives have shown promising antimicrobial activity, making them potential candidates for developing novel anti-HIV, antibacterial, and antitubercular agents . Some 2,3-disubstituted quinazolines have demonstrated encouraging antimicrobial activity, warranting further development .
Dual PI3K/HDAC Inhibitors: Quinazoline-4-one based hydroxamic acids have been designed and synthesized as novel dual PI3K/HDAC inhibitors . By incorporating an HDAC pharmacophore into a PI3K inhibitor, researchers have created highly potent dual inhibitors .
COX-2 Inhibitory Activity: Certain 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives have been synthesized and evaluated for their COX-2 inhibitory activity . These compounds, possessing para-sulfonamides groups on the phenyl ring, have shown potential as COX-2 inhibitors .
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamide derivatives have been identified as novel inhibitors of HCV NS5B polymerase . These compounds, particularly N-phenylpropyl carboxamide 9k, exhibit selectivity toward HCV1b replicon Ava.5 cells and possess NTP-competitive displacement properties .
Control of Tobacco Bacterial Wilt: Arylimine derivatives containing the 4(3H)-quinazolinone moiety have demonstrated the ability to effectively control tobacco bacterial wilt .
Potential Research Directions
Given the diverse applications of quinazoline derivatives, "this compound" could be explored for its potential in several areas:
- Anticancer Activity: N-based heterocycles, including quinazolines, have shown promise as anticancer agents due to their ability to interact with DNA via hydrogen bonding .
- Inhibitory Activity: Quinazoline derivatives have been explored as inhibitors for various enzymes, such as PI3K, HDAC, COX-2, and HCV NS5B polymerase . Investigating the inhibitory potential of "this compound" against other relevant enzymes could reveal new therapeutic applications.
- Bioadhesion: Bioadhesives' strength is determined by adhesion and cohesion mechanisms . As well as being essential for adhesion strength, the cohesion mechanism is also important .
Data Table
Due to the lack of specific data on "this compound," a comprehensive data table cannot be constructed. However, a table summarizing the applications of various quinazoline derivatives is presented below to provide context:
| Quinazoline Derivative Class | Application |
|---|---|
| 2,3-disubstituted quinazolines | Antimicrobial agents, antitubercular agents |
| Quinazoline-4-one based hydroxamic acids | Dual PI3K/HDAC inhibitors |
| 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones | COX-2 inhibitors |
| N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamides | Hepatitis C Virus (HCV) NS5B polymerase inhibitors |
| Arylimine derivatives containing the 4(3H)-quinazolinone moiety | Control of tobacco bacterial wilt |
Case Studies
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- Aromatic Substituents: Compounds such as N-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (4c) and N-(4-Nitrophenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (4e) () feature aryl groups at the carboxamide position.
- Similar aliphatic derivatives, such as N-(4-Methoxyphenethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (49, ), exhibit moderate yields (9%) and variable melting points, suggesting synthetic challenges in introducing bulky aliphatic chains .
Halogenated Derivatives
Compounds A25–A30 () incorporate halogenated aryl groups (e.g., 2-chloro-6-fluorophenyl in A25). These substituents enhance lipophilicity and metabolic stability, as seen in their moderate melting points (191.2–202.8°C) and yields (47.8–54.1%) . In contrast, the target compound’s aminoethyl group may reduce lipophilicity but increase polar surface area, influencing membrane permeability.
Physicochemical Properties
Biological Activity
N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anti-inflammatory agent, antiviral properties, and cytotoxic effects against various cancer cell lines.
Chemical Structure and Synthesis
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of quinazoline can be synthesized through condensation reactions followed by cyclization and functional group modifications.
1. Anti-inflammatory Properties
This compound has been evaluated for its cyclooxygenase (COX) inhibitory activity, particularly against COX-2. In studies involving various quinazoline derivatives, it was found that modifications at specific positions significantly influenced their COX-2 inhibitory potency. For example, compounds with para-sulfonamide groups exhibited enhanced selectivity and potency compared to others .
| Compound | COX-2 Inhibition (%) at 20 μM |
|---|---|
| This compound | TBD |
| Reference Compound (Celecoxib) | 80.1% |
2. Antiviral Activity
Research has indicated that certain derivatives of quinazoline compounds exhibit antiviral properties, particularly as inhibitors of hepatitis C virus (HCV) NS5B polymerase. For instance, N-arylalkyl derivatives have shown promising results with IC50 values around 8.8 μM against HCV replication . The mechanism involves competitive displacement at the active site of the polymerase, which is stabilized by magnesium ions present in the reaction environment.
3. Cytotoxic Effects
The cytotoxicity of this compound has been assessed against various cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). Studies report IC50 values indicating that modifications to the quinazoline structure can enhance or diminish cytotoxic effects .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | TBD |
| MCF-7 | TBD |
Case Study 1: COX Inhibition
A study exploring the structure-activity relationship (SAR) of quinazoline derivatives demonstrated that specific substituents at the C-2 and N-3 positions significantly influenced COX-2 inhibition rates. The most potent compound in this series exhibited nearly 50% inhibition at a concentration of 20 μM, underscoring the importance of structural modifications for enhancing biological activity .
Case Study 2: Antiviral Mechanism
In another investigation into the antiviral potential of quinazoline derivatives, it was shown that certain compounds could effectively inhibit HCV replication in vitro with minimal cytotoxicity to host cells. The lead compound displayed an EC50 value significantly lower than its CC50, indicating a favorable therapeutic index .
Q & A
What are the established synthetic routes for N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide, and what factors critically influence reaction yields?
Level: Basic
Answer:
A common synthetic approach involves functionalizing the quinazolinone core through amidation. For example, compound 80 (4-oxo-3,4-dihydroquinazoline-2-carboxamide) was synthesized by reacting 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid with ammonium hydroxide under heating (70°C, 3 hours), followed by neutralization with acetic acid to precipitate the product . Key parameters affecting yield include:
- Reaction Temperature : Optimal heating (e.g., 70°C) ensures complete amidation without decomposition.
- pH Control : Acidification to neutral pH ensures selective precipitation of the product.
- Purification : Washing with cold ethanol improves purity .
For derivatives with aminoethyl groups, coupling agents like EDCl/HOBt or reductive amination may be employed, as seen in analogous quinazoline carboxamide syntheses .
Which analytical techniques are most robust for characterizing the purity and structural integrity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the quinazoline core, carboxamide group, and aminoethyl substituents. For example, resonance signals near δ 8.0–8.5 ppm (quinazoline protons) and δ 3.3–3.7 ppm (aminoethyl protons) are diagnostic .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z 218.21 for the core structure) .
- Thermogravimetric Analysis (TGA) : Sharp decomposition above 300°C indicates thermal stability, as observed in structurally similar amides .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks correlate with phase transitions or melting points .
How does the quinazoline core contribute to the compound’s biological activity, and what modifications enhance specificity?
Level: Basic
Answer:
The 4-oxo-3,4-dihydroquinazoline scaffold provides a planar aromatic system that facilitates interactions with biological targets (e.g., enzyme active sites). Modifications include:
- Aminoethyl Side Chain : Enhances solubility and enables hydrogen bonding with target proteins .
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., halogens) or bulky substituents can improve binding affinity, as seen in P-glycoprotein inhibitors .
Structure-activity relationship (SAR) studies on similar compounds suggest that substituents at the 2- and 4-positions of the quinazoline core are critical for modulating activity .
What experimental strategies can address low yields during the synthesis of aminoethyl-substituted quinazoline derivatives?
Level: Advanced
Answer:
- Catalyst Screening : Use Pd-catalyzed cross-coupling or microwave-assisted synthesis to accelerate reaction kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Byproduct Analysis : LC-MS or TLC can identify competing side reactions (e.g., hydrolysis of the carboxamide). Adjusting stoichiometry or reaction time may mitigate this .
- Reductive Amination : For aminoethyl functionalization, employ NaBHCN or other reducing agents to stabilize intermediates .
How can thermal analysis (TGA/DSC) elucidate the stability of this compound under varying conditions?
Level: Advanced
Answer:
- Decomposition Profile : A sharp single-stage weight loss in TGA (e.g., >300°C) indicates high thermal stability, as observed in N-(2-aminoethyl)-oleamide analogs .
- Phase Transitions : DSC endotherms correlate with melting or mesophasic transitions. For gels or solid dispersions, these transitions inform formulation stability .
- Moisture Sensitivity : Controlled humidity TGA can detect hygroscopicity, critical for storage conditions .
How should researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
Level: Advanced
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., Caco-2 for permeability) and assay protocols (e.g., ATPase activity for P-gp inhibition) .
- Dose-Response Curves : Compare EC/IC values across studies to identify potency variations due to substituent effects .
- Metabolite Profiling : LC-MS/MS can detect degradation products or active metabolites that may explain discrepancies .
What computational tools are effective for predicting the reactivity of the quinazoline core in medicinal chemistry applications?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites on the quinazoline ring .
- Molecular Docking (AutoDock Vina) : Predicts binding modes with targets like kinases or cytochrome P450 enzymes .
- QSAR Models : Utilize datasets of similar compounds to correlate substituent properties (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
